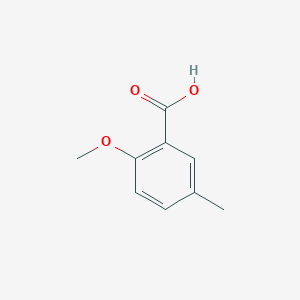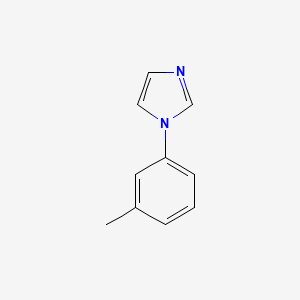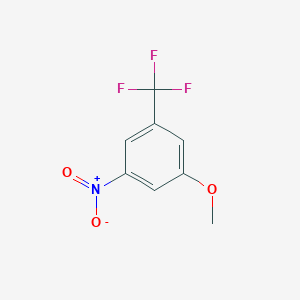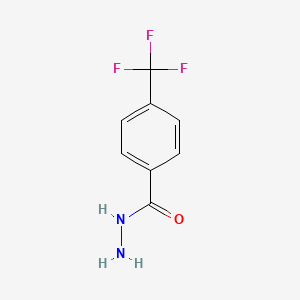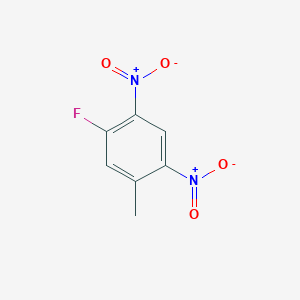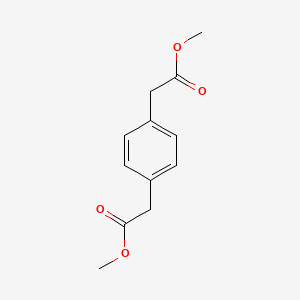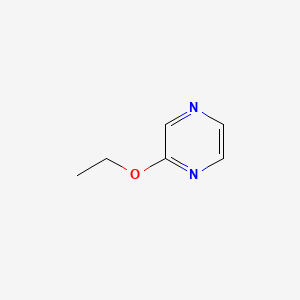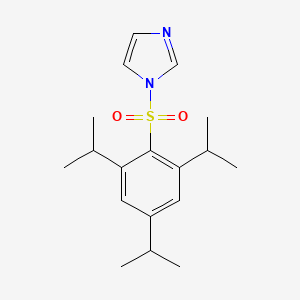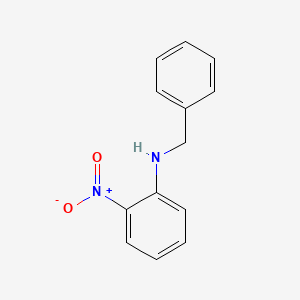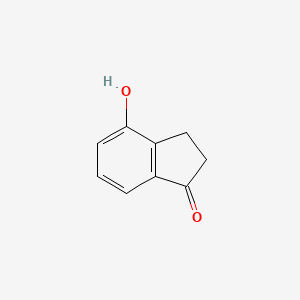
4-羟基-1-茚酮
概述
描述
4-Hydroxy-1-indanone (4-H1I) is an organic compound belonging to the class of heterocyclic compounds. It is a versatile molecule with a wide range of applications in organic synthesis, drug development, and biochemistry. 4-H1I has been used as a starting material for the synthesis of other compounds, such as indanone derivatives, and as a reagent in organic reactions. It has also been used as a building block in drug discovery and in the development of new therapeutic agents. In addition, 4-H1I has been studied for its potential use as an inhibitor in biochemical and physiological systems.
科学研究应用
活性和结构研究
使用实验技术和计算计算方法对4-羟基-1-茚酮的活性和结构特性进行了研究。这些研究侧重于燃烧和升华焓以及气相标准摩尔生成焓,利用了静态炸弹燃烧量热法和滴定法Calvet微量热法等技术。这些研究对于理解类似4-羟基-1-茚酮(Silva & Silva, 2020)这类化合物的热力学稳定性和分子结构至关重要。
脂质过氧化研究
4-羟基-1-茚酮在脂质过氧化产物研究中也具有重要意义,如4-羟基-2-壬烯醛(HNE)。该领域的研究探讨了通过各种氧化途径形成HNE以及其与氧化还原敏感的细胞信号蛋白的相互作用。这对于理解生理和与疾病相关的过程(Spickett, 2013)至关重要。
分子和电子结构分析
对4-羟基-1-茚酮衍生物的分子和电子结构进行的研究揭示了有关它们化学反应性和性质的见解。这类研究通常利用X射线分析、NMR、IR、UV光谱和计算方法,这对于理解这些化合物的螯合结构及其特定反应性(Sigalov, Shainyan, & Sterkhova, 2016)至关重要。
生物转化研究
4-羟基-1-茚酮被用于生物转化研究,其中对其羟基化和酶促处理进行了检验。这项研究对于开发化学合成的替代途径、理解化合物的酶促行为以及探索它们在各个领域的潜在应用(Resnick et al., 1994)至关重要。
光反应研究
对4-羟基-1-茚酮衍生物的光反应进行的研究,如结晶的1,1,3-三苯基-3-羟基-2-茚酮,揭示了它们在电子激发下的行为。这类研究对于理解反应中间体的形成以及产物在各种状态下的动力学捕获具有重要意义,这在材料科学和光化学等领域具有影响(Kuzmanich et al., 2011)。
合成方法
还对合成4-羟基-1-茚酮衍生物的新方法进行了研究,如4-碳腈基-1-茚酮。这类方法通常涉及多步反应,对于生产结构复杂的化合物至关重要,这些化合物在制药和材料科学领域具有多样的应用(Tian-tia, 2015)。
作用机制
Target of Action
It is known that 1-indanone derivatives, which include 4-hydroxy-1-indanone, have a broad range of biological activity . They have been used in medicine, agriculture, and natural product synthesis .
Mode of Action
It is known that 1-indanone derivatives interact with their targets to exert their effects . For example, some 1-indanone derivatives have shown strong cytotoxicity against various human cancer cell lines .
Biochemical Pathways
1-indanone derivatives have been found to affect various biochemical pathways, leading to their wide range of biological activities . For instance, some 1-indanone derivatives have been found to inhibit HCV replication .
Result of Action
It is known that 1-indanone derivatives can have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .
安全和危害
未来方向
Recent advancements in the cyclization of the 1-indanone core have opened up new possibilities for the applications of 4-Hydroxy-1-indanone. New strategies for the synthesis of various carbocyclic as well as heterocyclic skeletons have been demonstrated. Several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G, and atlanticone C .
生化分析
Biochemical Properties
4-Hydroxy-1-indanone plays a significant role in biochemical reactions due to its hydroxyl group, which can participate in hydrogen bonding and other interactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 4-Hydroxy-1-indanone is a substrate for the enzyme indanol dehydrogenase, which catalyzes the oxidation of indanone derivatives . This interaction is crucial for the metabolism and detoxification of indanone compounds in biological systems.
Cellular Effects
4-Hydroxy-1-indanone has been shown to influence various cellular processes. It exhibits cytotoxic and anticancer activities, making it a potential candidate for cancer treatment . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, 4-Hydroxy-1-indanone can inhibit the replication of certain viruses, further highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-1-indanone involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis. Additionally, 4-Hydroxy-1-indanone can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-1-indanone can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to air or light . Long-term studies have shown that 4-Hydroxy-1-indanone can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-1-indanone vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At high doses, 4-Hydroxy-1-indanone can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
4-Hydroxy-1-indanone is involved in various metabolic pathways. It is metabolized by enzymes such as indanol dehydrogenase, which catalyzes its oxidation to form corresponding metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall biological activity. Additionally, 4-Hydroxy-1-indanone can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of 4-Hydroxy-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, 4-Hydroxy-1-indanone can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
4-Hydroxy-1-indanone is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound can be targeted to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Understanding the subcellular localization of 4-Hydroxy-1-indanone is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
4-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSCMRNFDBWFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343561 | |
| Record name | 4-Hydroxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40731-98-4 | |
| Record name | 4-Hydroxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-hydroxy-1-indanone in the synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone ([11C]MIQO)?
A1: 4-Hydroxy-1-indanone serves as a crucial starting material in the synthesis of [11C]MIQO. The synthesis involves a Schmidt reaction where 4-hydroxy-1-indanone reacts with sodium azide and trichloroacetic acid to ultimately form the precursor molecule, 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone. This precursor then undergoes O-[C]methylation using [11C]methyl triflate to produce the final radiolabeled compound, [11C]MIQO [].
Q2: What is the significance of developing [11C]MIQO as a potential tracer?
A2: [11C]MIQO is a potent inhibitor of poly(ADP-ribose) synthetase (PARS) []. The development of this radiolabeled compound is significant because it could potentially allow researchers to image excessive PARS activation using Positron Emission Tomography (PET). This imaging capability could be valuable in understanding the role of PARS in various diseases and conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

